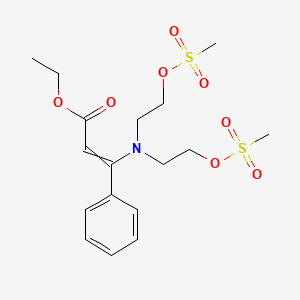
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate is a complex organic compound with potential applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a bis(2-methylsulfonyloxyethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethyl Ester Group: This can be achieved through esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Introduction of the Phenyl Ring: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the Bis(2-methylsulfonyloxyethyl)amino Group: This step involves the reaction of an amine with 2-methylsulfonyloxyethyl chloride under basic conditions to form the desired amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxyethyl groups, where nucleophiles such as amines or thiols can replace the sulfonyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (Z)-3-(bis(2-methoxyethyl)amino)-3-phenyl-prop-2-enoate
- Ethyl (Z)-3-(bis(2-ethoxyethyl)amino)-3-phenyl-prop-2-enoate
- Ethyl (Z)-3-(bis(2-propoxyethyl)amino)-3-phenyl-prop-2-enoate
Uniqueness
Ethyl (Z)-3-(bis(2-methylsulfonyloxyethyl)amino)-3-phenyl-prop-2-enoate is unique due to the presence of the sulfonyloxyethyl groups, which impart distinct reactivity and potential applications. These functional groups can undergo specific chemical reactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
18352-53-9 |
|---|---|
Formule moléculaire |
C17H25NO8S2 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
ethyl 3-[bis(2-methylsulfonyloxyethyl)amino]-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H25NO8S2/c1-4-24-17(19)14-16(15-8-6-5-7-9-15)18(10-12-25-27(2,20)21)11-13-26-28(3,22)23/h5-9,14H,4,10-13H2,1-3H3 |
Clé InChI |
NQBYHMVJXVJSBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=CC=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
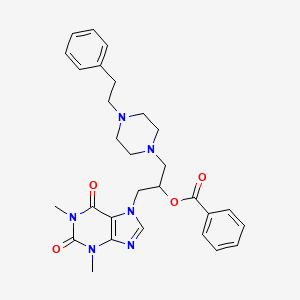



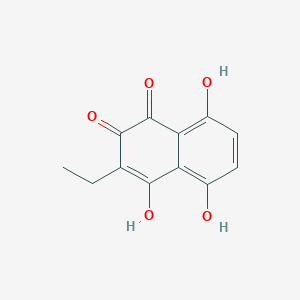
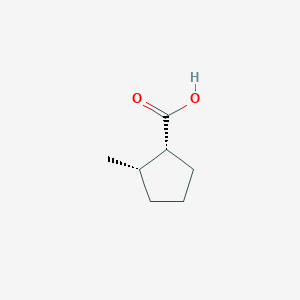
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)
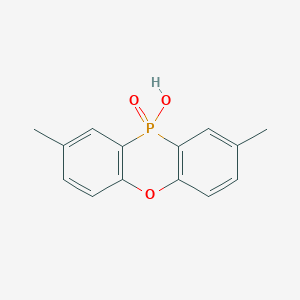
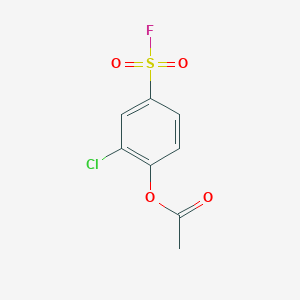
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
